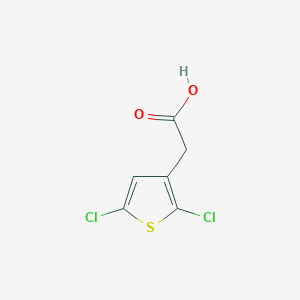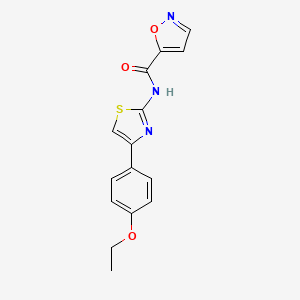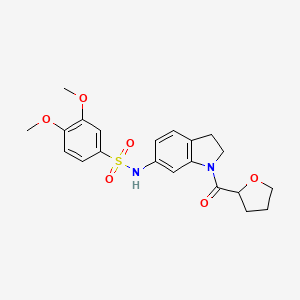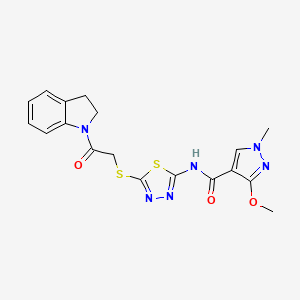
2-(2,5-dichlorothiophen-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichlorothiophen-3-yl)acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with two chlorine atoms and an acetic acid group
准备方法
The synthesis of 2-(2,5-dichlorothiophen-3-yl)acetic acid can be achieved through several routes. One common method involves the chlorination of thiophene followed by the introduction of the acetic acid group. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the thiophene ring. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base.
化学反应分析
2-(2,5-dichlorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Esterification: The acetic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
科学研究应用
2-(2,5-dichlorothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(2,5-dichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and thiophene ring contribute to its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues.
相似化合物的比较
2-(2,5-dichlorothiophen-3-yl)acetic acid can be compared to other similar compounds, such as:
2,5-Dichlorophenylacetic acid: Both compounds have similar structural features, but the presence of a thiophene ring in this compound imparts different chemical properties and reactivity.
2,4-Dichlorophenoxyacetic acid: This compound is widely used as a herbicide, and while it shares the dichloro substitution pattern, its applications and chemical behavior differ significantly from this compound.
2,5-Dichlorobenzoic acid: Another structurally related compound, but with a benzene ring instead of a thiophene ring, leading to different reactivity and applications.
属性
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXUBICVRRNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)

![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)

![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)

![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine](/img/structure/B2721293.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)
![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)
![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide](/img/structure/B2721302.png)
